molecular formula C15H10N2O4 B14617263 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- CAS No. 60506-34-5

1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-

Cat. No.: B14617263
CAS No.: 60506-34-5
M. Wt: 282.25 g/mol
InChI Key: SAISMYADVXBIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is a compound that belongs to the isoindole family. Isoindoles are known for their unique structural properties and have been extensively studied due to their presence in natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- can be achieved through various synthetic routes. One common method involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .

Industrial Production Methods

Industrial production of isoindole derivatives often involves large-scale synthesis using efficient catalytic processes. For example, the use of palladium-catalyzed cascade C-H transformations allows for the one-pot conversion of isoindolines to 1-arylisoindoles . These methods are designed to maximize yield and minimize reaction time, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various isoindole derivatives, which can be further functionalized to obtain compounds with desired properties .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes, such as cyclooxygenase isoenzymes (COX-2), and interfere with cellular processes, leading to its pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

60506-34-5

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) N-phenylcarbamate

InChI

InChI=1S/C15H10N2O4/c18-13-11-8-4-5-9-12(11)14(19)17(13)21-15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20)

InChI Key

SAISMYADVXBIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.